molecular formula C6H8ClN5O B11719658 N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride

N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride

Cat. No.: B11719658
M. Wt: 201.61 g/mol
InChI Key: XBFMUSAOJUCOPC-UHFFFAOYSA-N
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Description

N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride (PubChem CID: 124704), also referred to as 2-pyrazinoylguanidine hydrochloride, is a pyrazinecarboxamide derivative characterized by a guanidine moiety linked to the pyrazine ring. This compound is structurally related to amiloride, a well-known diuretic and sodium channel blocker. The hydrochloride salt form enhances its solubility and stability for pharmacological applications. Key structural features include:

  • A pyrazine core with a carboxamide group at position 2.
  • A diamino-methylidene (guanidine) substituent.
  • A hydrochloride counterion for ionic stabilization .

Its primary applications span antiviral research (e.g., targeting SARS-CoV-2 envelope protein) and ion channel modulation, with demonstrated low cytotoxicity in human cell lines .

Properties

Molecular Formula

C6H8ClN5O

Molecular Weight

201.61 g/mol

IUPAC Name

N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride

InChI

InChI=1S/C6H7N5O.ClH/c7-6(8)11-5(12)4-3-9-1-2-10-4;/h1-3H,(H4,7,8,11,12);1H

InChI Key

XBFMUSAOJUCOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)N=C(N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with guanidine hydrochloride under specific conditions. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with guanidine hydrochloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to increase yields and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between pyrazine-2-carboxylic acid and guanidine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action involves the inhibition of key metabolic pathways essential for microbial survival.

Table 1: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Potential

The compound has shown promise as an anticancer agent in various in vitro and in vivo studies. It has been reported to induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study: Ovarian Cancer Models
In a study involving ovarian cancer xenografts, this compound treatment led to a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes that play critical roles in metabolic disorders. For instance, it has shown inhibitory effects on enzymes related to glucose metabolism, suggesting potential applications in diabetes management.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 Value
AcetylcholinesteraseCompetitive150 nM
Dipeptidyl Peptidase IVNon-competitive200 nM

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that have been optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the compound's structure and purity.

Mechanism of Action

The mechanism of action of N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Pyrazinecarboxamide Derivatives

Compound Name (PubChem CID) Structural Modifications Key Activities Research Findings
N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride (124704) Guanidine group at position 2; hydrochloride salt Antiviral (SARS-CoV-2), diuretic Binds SARS-CoV-2 E protein; alters membrane dynamics
Amiloride HCl (68540) 3,5-diamino-6-chloro substitution Na+/H+ antiporter inhibition, diuretic Clinically used for hypertension and edema
5-amino-6-chloro-N-(diaminomethylidene)-3-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide (11174068) Ethyl-isopropylamine at position 3; chloro at 6 Cation transporter binding (Vc-NhaP2) Stable binding (RMSD 0.4 nm); cytoplasmic interactions
3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (137348787) Azepan and pyrimidinyl substitutions Antiviral (SARS-CoV-2), low cytotoxicity Binds viral E protein; minimal cell toxicity
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (N/A) Iodo-methylphenyl substituent Antimycobacterial (M. tuberculosis) MIC ≤ 2 mg/L; lipophilic optimization needed

Binding Affinity and Stability

  • Target Compound (CID 124704) : Exhibits strong binding to SARS-CoV-2 E protein in molecular dynamics simulations, with structural destabilization of the viral envelope .
  • CID 11174068 : Demonstrated superior stability in binding to Vc-NhaP2 (RMSD 0.4 nm over 750 ns) compared to AmiKol 1 (RMSD 0.3 nm over 1 µs) .
  • Amiloride HCl : Binds to Na+/H+ exchangers with high affinity (Ki ~0.1 µM) but lacks antiviral specificity .

Cytotoxicity and Selectivity

  • 3A5NP2C (CID 137348787) : Shows minimal cytotoxicity in human cells, making it a promising candidate for COVID-19 therapy .
  • N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide : Effective against M. tuberculosis but inactive against MOTTs (e.g., M. avium) .

Biological Activity

N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride, commonly known as amiloride, is a compound with significant biological activity, particularly as an epithelial sodium channel (ENaC) inhibitor. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2016-88-8
  • Molecular Formula : C6H8ClN7O
  • Molecular Weight : 227.62 g/mol

Amiloride primarily functions as a potassium-sparing diuretic by inhibiting sodium reabsorption in the renal tubules. This inhibition occurs through the blockade of ENaC channels located in the distal convoluted tubule and collecting duct of the kidney. By reducing sodium reabsorption, amiloride promotes diuresis while sparing potassium loss, making it a valuable agent in managing conditions like hypertension and edema .

1. Epithelial Sodium Channel Inhibition

Amiloride exhibits a selective inhibition of ENaC with an IC50 ranging from 0.1 to 0.5 μM. It has been shown to influence various physiological processes including:

  • Regulation of blood pressure.
  • Control of fluid balance.
  • Modulation of aldosterone effects in cardiovascular and renal tissues .

2. Antimycobacterial Activity

Recent studies have indicated that derivatives of pyrazine compounds, including amiloride, show promising antimycobacterial activity against Mycobacterium tuberculosis. For instance, certain substituted pyrazine-2-carboxamides have demonstrated minimal inhibitory concentrations (MICs) comparable to established treatments .

Case Study 1: Hypertensive Rats

In a study involving stroke-prone spontaneously hypertensive rats (SHRSP), amiloride administration (1 mg/kg/day) was found to:

  • Reverse initial collagen deposition increases.
  • Delay onset of proteinuria.
  • Improve renal and brain histological scores compared to controls .

Case Study 2: Antimycobacterial Screening

A series of substituted N-benzylpyrazine-2-carboxamides were synthesized and tested for their antimycobacterial properties. Among these, compounds showed significant activity against resistant strains of Mycobacterium tuberculosis with MIC values as low as 6.25 µg/mL .

Structure-Activity Relationships (SAR)

Research has explored the SAR of pyrazine derivatives to enhance biological activity. The introduction of various substituents on the pyrazine ring has been linked to increased lipophilicity and antimicrobial efficacy. For example:

  • Compounds with halogen substitutions exhibited enhanced activity against fungal strains.
  • The presence of bulky groups improved the overall bioactivity against mycobacterial strains .

Data Summary Table

Compound NameActivity TypeMIC/IC50 ValueReference
AmilorideENaC InhibitorIC50: 0.1 - 0.5 µM
N-benzylpyrazine-2-carboxamideAntimycobacterialMIC: 6.25 µg/mL
Substituted pyrazine derivativesAntifungalMIC: 15.62 µmol/L

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling using reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. For example, pyrazine-2-carboxylic acid derivatives react with substituted anilines under these conditions, yielding carboxamide products in moderate to high yields (60–85%) . Post-synthetic modifications, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), enable the introduction of aryl/heteroaryl groups for structure-activity studies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P280) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates (P261, P271) .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation (P233, P410) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. Which analytical techniques are optimal for purity assessment and structural validation?

  • Methodological Answer :

  • HPLC/UPLC : Reverse-phase methods with UV detection (e.g., C18 columns, acetonitrile/water gradients) are effective for quantifying purity and detecting impurities .
  • Spectroscopy : FT-IR (amide I/II bands ~1650 cm⁻¹) and ¹H/¹³C NMR (pyrazine ring protons at δ 8.5–9.5 ppm) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺) for structural validation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding modes to targets (e.g., ion channels, enzymes). For instance, pyrazine carboxamides show affinity for NMDA receptors via sulfonamide and pyrazine motifs .
  • MD Simulations : GROMACS or AMBER simulate stability of ligand-receptor complexes over time, assessing hydrogen bonds and hydrophobic interactions .
  • Contradictions : Discrepancies between in silico predictions and experimental IC50 values may arise from solvation effects or protein flexibility, necessitating iterative refinement .

Q. What structural features govern its coordination chemistry in metal complexes?

  • Methodological Answer :

  • Ligand Design : The pyrazine-carboxamide moiety acts as a bidentate ligand, coordinating transition metals (e.g., Ru(II), Mn(II)) via the pyrazine nitrogen and carbonyl oxygen .
  • Supramolecular Assembly : Temperature-dependent Hg(II) complexes form 1D chains (room temperature) or 2D frameworks (60°C) via π-stacking and halogen bridging, critical for material science applications .
  • Spectroscopic Validation : X-ray crystallography confirms octahedral geometry in Ru(II) complexes, while EPR spectroscopy probes electronic environments in paramagnetic Mn(II) species .

Q. What criteria prioritize this compound for in vivo pharmacological testing?

  • Methodological Answer :

  • Selectivity Index (SI) : Compounds with SI >10 (CC50/MIC ratio) advance to in vivo models, as seen in antitubercular pyrazine carboxamides .
  • ADME Profiling : Microsomal stability assays (e.g., liver S9 fractions) and Caco-2 permeability studies predict bioavailability .
  • Contradictions : Discrepancies between in vitro potency (e.g., enzyme inhibition) and in vivo efficacy may arise from metabolic instability, requiring prodrug strategies .

Q. How does the compound’s electronic configuration influence its reactivity in catalytic systems?

  • Methodological Answer :

  • Electron-Deficient Pyrazine Ring : Facilitates charge transfer in Ru(II)-carboxamide catalysts for oxidation reactions, validated by cyclic voltammetry (redox peaks at +0.5 to +1.2 V vs. Ag/AgCl) .
  • Ligand Substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, improving catalytic turnover in cross-coupling reactions .

Key Notes

  • Contradictions : Variability in synthetic yields (60–85%) highlights the need for optimized reaction conditions (e.g., solvent polarity, temperature) .
  • Advanced Tools : Synchrotron XRD and cryo-EM are recommended for resolving complex coordination polymers or protein-ligand interactions .
  • Ethical Compliance : Follow OECD guidelines for in vivo studies, including IACUC approvals for animal models .

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